

A Comparative Guide to 6-Hydroxynicotinate 3-Monooxygenase Across Bacterial Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Hydroxynicotinic acid*

Cat. No.: *B132223*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of 6-hydroxynicotinate 3-monooxygenase (NicC), a key enzyme in the aerobic degradation of nicotinic acid, across different bacterial species. The data presented is intended to inform research and development efforts in areas such as bioremediation and drug metabolism.

Introduction

6-Hydroxynicotinate 3-monooxygenase (EC 1.14.13.114) is a flavin-dependent monooxygenase that plays a crucial role in the catabolism of nicotinic acid (niacin) in various aerobic bacteria.^{[1][2]} The enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinate (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP), utilizing NADH as a reducing equivalent.^{[1][2]} Understanding the structural and functional variations of this enzyme across different species is vital for its potential applications in biotechnology and pharmacology.

Quantitative Comparison of Kinetic Parameters

The kinetic efficiency of 6-hydroxynicotinate 3-monooxygenase varies among different bacterial species. Below is a summary of the key kinetic parameters for the enzymes from *Pseudomonas putida* and *Bordetella bronchiseptica*. A related flavin monooxygenase from *Bacillus niacini*, which acts on a different substrate in the nicotinic acid degradation pathway, is also included for comparison.

Species	Substrate	kcat (s ⁻¹)	KM (μM)	kcat/KM (M ⁻¹ s ⁻¹)
Pseudomonas putida KT2440	6- Hydroxynicotinate e	2.2	97	2.3 x 10 ⁴
NADH	-	3	-	
Bordetella bronchiseptica	6- Hydroxynicotinate	4.2 - 29	85 - 447	5.0 x 10 ⁴
RB50	e			
NADH	-	6 - 11	-	
Bacillus niaci	2,6- Dihydroxynicotinate	-	-	~10 ²
	ate			

Structural Comparison and Active Site

The crystal structure of 6-hydroxynicotinate 3-monooxygenase from *Pseudomonas putida* KT2440 has been resolved to 2.1 Å (PDB ID: 5EOW), providing significant insights into its mechanism.^[1] The enzyme is a class A flavin-dependent monooxygenase. While a full structure for the *Bordetella bronchiseptica* enzyme is not available, its high sequence similarity to the *P. putida* enzyme suggests a conserved three-dimensional structure.

Site-directed mutagenesis studies on the *B. bronchiseptica* enzyme have identified several key residues in the active site that are critical for substrate binding and catalysis.^[3] His47 and Tyr215 have been shown to be crucial for the binding of 6-HNA and the subsequent hydroxylation reaction.^[3] In the *P. putida* enzyme, the structurally equivalent residues are also predicted to play a similar role.^[1]

The flavin monooxygenase from *Bacillus niaci* represents a different structural class, as it is a trimeric enzyme, which is unusual for Class A flavin monooxygenases.^[4] This structural difference is consistent with its distinct substrate specificity.

Reaction Mechanism

The catalytic cycle of 6-hydroxynicotinate 3-monooxygenase involves a multi-step process. The proposed mechanism for the decarboxylative hydroxylation is an electrophilic aromatic substitution.[3]

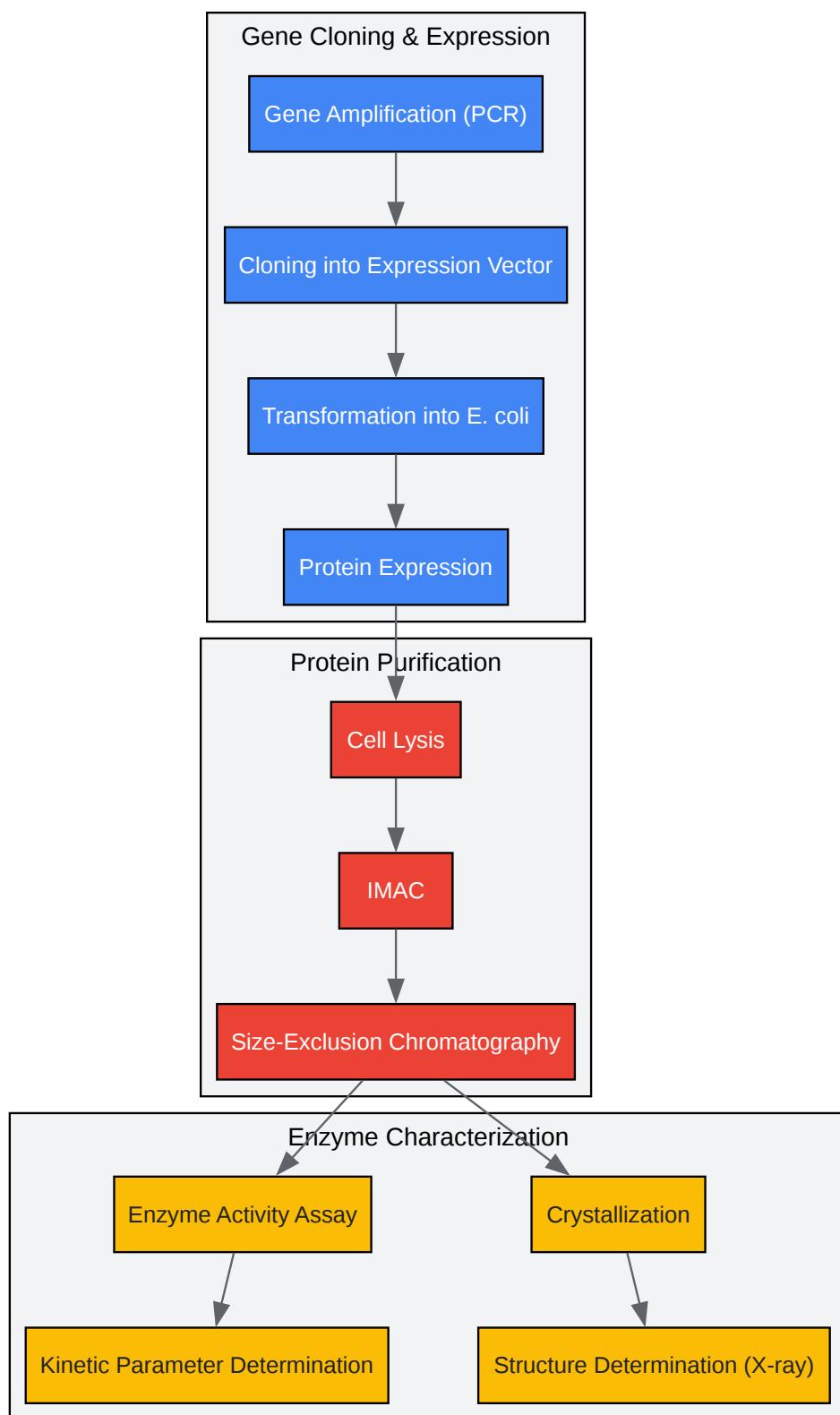
[Click to download full resolution via product page](#)

Caption: Proposed reaction mechanism of 6-hydroxynicotinate 3-monooxygenase.

Experimental Protocols

The *nicC* genes from *P. putida* and *B. bronchiseptica* are typically cloned into an expression vector (e.g., pET vectors) and overexpressed in *Escherichia coli*. A common protocol involves:

- Transformation: Transformation of the expression plasmid into a suitable *E. coli* strain (e.g., BL21(DE3)).
- Culture Growth: Growth of the bacterial culture in Luria-Bertani (LB) medium supplemented with an appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induction: Induction of protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and further incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Cell Lysis: Harvesting of the cells by centrifugation and lysis by sonication or high-pressure homogenization in a suitable buffer (e.g., phosphate buffer with protease inhibitors).
- Purification: Purification of the His-tagged protein using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography for higher purity.


The activity of 6-hydroxynicotinate 3-monooxygenase is commonly determined by a continuous spectrophotometric assay.[5]

- Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (50 mM, pH 7.5), 6-hydroxynicotinate, and NADH.
- Initiation: The reaction is initiated by the addition of the purified enzyme.
- Measurement: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm ($\epsilon = 6220 \text{ M}^{-1}\text{cm}^{-1}$) at a constant temperature (e.g., 25°C).
- Kinetic Parameter Calculation: Kinetic parameters (kcat and KM) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.

The crystallization of *P. putida* 6-hydroxynicotinate 3-monooxygenase was achieved using the hanging drop vapor diffusion method.

- Protein Preparation: The purified protein is concentrated to a suitable concentration (e.g., 10-20 mg/mL) in a low ionic strength buffer.
- Crystallization Screen: Initial crystallization conditions are screened using commercial crystallization screens.
- Optimization: Promising conditions are optimized by varying the precipitant concentration, pH, and temperature. For the *P. putida* enzyme, crystals were obtained in a solution containing polyethylene glycol as the precipitant.
- X-ray Diffraction: Crystals are cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection at a synchrotron source.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the structural and functional characterization of 6-hydroxynicotinate 3-monooxygenase.

Conclusion

The comparative analysis of 6-hydroxynicotinate 3-monooxygenase from *Pseudomonas putida* and *Bordetella bronchiseptica* reveals highly similar kinetic properties and likely structural features, highlighting a conserved catalytic mechanism for 6-HNA degradation. In contrast, the corresponding enzyme from *Bacillus niaci* demonstrates the diversity of enzymatic solutions for nicotinic acid catabolism, with a different substrate specificity and a distinct quaternary structure. These findings provide a valuable resource for researchers in the fields of enzymology, metabolic engineering, and drug development, offering insights for the design of novel biocatalysts and the prediction of metabolic pathways for N-heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Functional Characterization of a Novel Class A Flavin Monooxygenase from *Bacillus niaci* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to 6-Hydroxynicotinate 3-Monooxygenase Across Bacterial Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132223#structural-comparison-of-6-hydroxynicotinate-3-monooxygenase-from-different-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com